2,5-Dibromo-3,6-difluorotoluene

Descripción general

Descripción

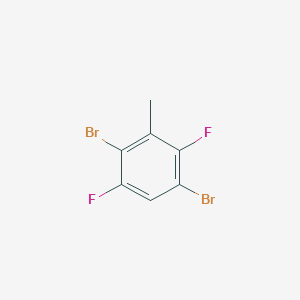

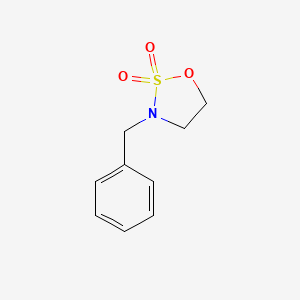

2,5-Dibromo-3,6-difluorotoluene is a chemical compound with the molecular formula C7H4Br2F2 . It is a derivative of toluene, which is a type of aromatic hydrocarbon. The compound is characterized by the presence of two bromine atoms and two fluorine atoms attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-3,6-difluorotoluene consists of a benzene ring with two bromine atoms and two fluorine atoms attached to it . The exact positions of these atoms on the benzene ring can be determined by the numbering of the carbon atoms in the name of the compound.Aplicaciones Científicas De Investigación

Conformational Behavior Analysis :2,5-Dibromo-3,6-difluorotoluene's analogs, such as 3,5-difluorotoluene, have been studied for their conformational behavior. These studies involve analyzing the internal rotation and electronic structure of the molecules. For instance, research on 3,5-difluorotoluene and its derivatives like 2,3-difluorobenzylidene diacetate and 2-bromo-5-fluorobenzylidene diacetate, focuses on understanding the conformational changes and electronic interactions within these molecules (Schaefer, Takeuchi & Sveinson, 1988).

Spectroscopic Studies :Investigations into the electronic state spectroscopies of related compounds like 2,4- and 2,6-difluorotoluene, using vacuum ultraviolet synchrotron radiation and ab initio calculations, provide insights into valence transitions and ionization energies of these molecules. These studies are significant for understanding the photolysis lifetimes of these compounds in the Earth's atmosphere (Barbosa et al., 2016).

Rotational Spectra and Internal Rotation :The rotational spectrum and internal rotation dynamics of molecules like 2,5-difluorotoluene have been a subject of extensive study. These researches focus on identifying and analyzing the potential barriers hindering internal rotation of specific groups within the molecule, such as the methyl group. This research provides valuable data on molecular structure and behavior (Nair et al., 2017).

Hydrogen Bonding Studies :Research on difluorotoluene variants, as substitutes for thymine in DNA, has contributed to our understanding of DNA replication fidelity. Studies involving difluorotoluenes challenge the traditional view of hydrogen bonding's role in DNA replication, suggesting that steric effects might play a more significant role (Goodman, 1997).

Investigations into Fluorobenzene Nucleobase Analogues :Compounds like 2,4-difluorotoluene have been used as nucleobase analogues to study the role of hydrogen bonding in nucleic acid recognition. This research provides insights into non-canonical base pairing and the role of fluorine in these interactions, which is significant for understanding RNA recognition and interactions (Kumar & Rozners, 2021).

Propiedades

IUPAC Name |

1,4-dibromo-2,5-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c1-3-6(9)5(10)2-4(8)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBNIKZDSYBXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dibromo-3,6-difluorotoluene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)

![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1447792.png)

![4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine](/img/structure/B1447796.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine](/img/structure/B1447798.png)

![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)

![2-Bromo-3-[(5-bromopyrazin-2-yl)imino]propanal](/img/structure/B1447801.png)